molecular formula C9H7ClINO B2778349 2-Chloro-4-ethoxy-5-iodobenzonitrile CAS No. 1819332-89-2

2-Chloro-4-ethoxy-5-iodobenzonitrile

Cat. No.: B2778349
CAS No.: 1819332-89-2
M. Wt: 307.52
InChI Key: BGIAYLUOAPLQAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-5-iodobenzonitrile typically involves the halogenation and nitrile formation of a suitable aromatic precursor. One common method includes the ethoxylation of 2-chloro-5-iodobenzonitrile under controlled conditions . The reaction conditions often involve the use of an appropriate base and solvent to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nitrile formation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

  • 2-Chloro-4-ethoxybenzonitrile
  • 2-Chloro-5-iodobenzonitrile
  • 4-Ethoxy-5-iodobenzonitrile

Comparison: 2-Chloro-4-ethoxy-5-iodobenzonitrile is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and applications compared to similar compounds.

Properties

IUPAC Name

2-chloro-4-ethoxy-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClINO/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIAYLUOAPLQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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